N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-7-10-22-15-9-8-14(21-17(23)12-19(2,3)4)11-16(15)25-13-20(5,6)18(22)24/h7-9,11H,1,10,12-13H2,2-6H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTDKWSTUGKNJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)CC(C)(C)C)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following compounds share structural motifs (e.g., oxazepine cores, substituted amides) or functional similarities (e.g., kinase modulation, anti-inflammatory activity):
Key Comparative Insights
Core Scaffold Influence: The benzo[b][1,4]oxazepine core in the target compound and GSK2982772 () enables binding to RIPK1, a regulator of necroptosis and inflammation. However, the target compound lacks the triazole-carboxamide substituent of GSK2982772, which is critical for RIPK1 inhibition . In contrast, the dihydroisoquinoline core in N-[4-(6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl]-3,3-dimethylbutanamide () shifts activity toward potassium channels, highlighting how core structures dictate target specificity .
Role of 3,3-Dimethylbutanamide :
- This substituent is conserved in the target compound and two analogues (). Its hydrophobic bulk may enhance membrane permeability or stabilize interactions with hydrophobic binding pockets. However, its exact role varies:
- In the dihydroisoquinoline derivative (), it contributes to KCa modulation.
- In the indazole-based compound (), it may optimize pharmacokinetics without altering target engagement .
Therapeutic Potential: The target compound’s allyl group could introduce steric hindrance or metabolic liabilities compared to the methyl group in GSK2982772. This may reduce RIPK1 affinity but improve selectivity for undisclosed targets. Compared to the KCa modulator (), the target compound’s oxazepine core may favor central nervous system (CNS) penetration, though empirical data are lacking.
Research Findings and Limitations
- GSK2982772 Analogue () : Demonstrated IC₅₀ values < 10 nM for RIPK1 inhibition in cellular assays, with significant reduction in TNF-α and IL-6 in human ulcerative colitis models . The target compound’s lack of a triazole group suggests lower RIPK1 potency but possible off-target effects.
- Structural alignment suggests the target compound may lack this activity due to its divergent core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
